molecular formula C29H29NO8 B11228554 Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11228554
M. Wt: 519.5 g/mol
InChI Key: MQNJZBRYAGEOOF-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .

Preparation Methods

The synthesis of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cell lines and biological pathways.

    Medicine: Research is ongoing to explore its potential as an antitumor and antiparasitic agent.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like EGFR and HER-2, induce apoptosis, and bind to DNA. These interactions lead to its antitumor and antiparasitic activities .

Comparison with Similar Compounds

ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE can be compared with other benzodioxole derivatives, such as:

The uniqueness of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE lies in its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C29H29NO8

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 4-[[2-(1,3-benzodioxole-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H29NO8/c1-4-35-29(32)18-5-8-21(9-6-18)36-16-23-22-15-26(34-3)25(33-2)13-19(22)11-12-30(23)28(31)20-7-10-24-27(14-20)38-17-37-24/h5-10,13-15,23H,4,11-12,16-17H2,1-3H3

InChI Key

MQNJZBRYAGEOOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=C(C=C4)OCO5)OC)OC

Origin of Product

United States

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